Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid
Overview
Description
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid is a fluorinated organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple fluorine atoms and ether linkages, which contribute to its high stability and resistance to degradation. This compound is often used in various industrial applications due to its exceptional chemical and thermal stability.
Scientific Research Applications
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings.
Safety and Hazards
Mechanism of Action
Target of Action
HFPO Pentamer Acid, also known as 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid, exhibits diverse biological impacts across species . It triggers apoptosis and enhances reactive oxygen species (ROS) levels in HepG2 cells . The primary targets of this compound seem to be associated with visual response and the cardiovascular system .
Mode of Action
The compound interacts with its targets, leading to significant changes in the organisms. For instance, heart rate increases significantly in zebrafish embryos exposed to certain concentrations of HFPO Pentamer Acid . The exact mechanism of action is still unclear and requires further investigation .
Biochemical Pathways
HFPO Pentamer Acid affects several biochemical pathways. In zebrafish embryos, exposure to the compound led to the differential expression of 38 genes, seven of which were downregulated and associated with visual response, and seven upregulated genes were expressed in or regulated the cardiovascular system . In another study, it was found that HFPO Pentamer Acid usually alters cell cycle-related biological processes .
Pharmacokinetics
It is known that the compound is used in the synthesis of fluoromonomers and fluoropolymers, indicating that it may have significant bioavailability .
Result of Action
Exposure to HFPO Pentamer Acid leads to various molecular and cellular effects. In zebrafish embryos, exposure to the compound led to increased heart rates, spinal deformities, and edema phenotypes . It also triggers apoptosis and enhances ROS levels in HepG2 cells .
Action Environment
The action, efficacy, and stability of HFPO Pentamer Acid can be influenced by environmental factors. For instance, the compound has been detected in environmental water samples worldwide . Its global distribution and undetermined toxic properties are a concern regarding human and ecological health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid typically involves the fluorination of precursor compounds. One common method is the reaction of perfluorinated alcohols with appropriate reagents to introduce the ether linkages and methyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents. The production methods are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone are used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated derivatives, and substituted compounds with various functional groups .
Comparison with Similar Compounds
Similar Compounds
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride): Similar in structure but contains a fluoride group instead of a carboxylic acid group.
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic acid methyl ester): Contains a methyl ester group instead of a carboxylic acid group.
Uniqueness
Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic) acid is unique due to its combination of multiple ether linkages and fluorine atoms, which provide exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15HF29O6/c16-2(1(45)46,7(22,23)24)47-13(39,40)4(19,9(28,29)30)49-15(43,44)6(21,11(34,35)36)50-14(41,42)5(20,10(31,32)33)48-12(37,38)3(17,18)8(25,26)27/h(H,45,46) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDRCJGYWUCJTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15HF29O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896527 | |
Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65150-95-0 | |
Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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